Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1)
Overview
Description
Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) is a chemical compound that is widely used in scientific research. It is a salt that is formed by the reaction of benzenesulfonic acid and N,N-diethylethanamine. This compound has a wide range of applications in different fields of science, including organic chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) is not well understood. However, it is believed to act as a Lewis acid catalyst in various reactions. It can also act as a proton acceptor and donor, which makes it useful in the preparation of amides and esters.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1). However, it is not used in drug formulations due to its toxicity.
Advantages And Limitations For Lab Experiments
The advantages of using benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) in lab experiments include its high reactivity, ease of handling, and low cost. However, its toxicity and limited solubility in water are some of the limitations.
Future Directions
There are several future directions for the use of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) in scientific research. One direction is the development of new synthetic methods using this compound. Another direction is the investigation of its potential as a catalyst in new reactions. Additionally, the use of this compound in the synthesis of new pharmaceuticals and agrochemicals can be explored. Further studies on the toxicity and environmental impact of this compound are also needed.
Conclusion:
Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) is a useful compound in scientific research, particularly in organic synthesis and catalysis. Its high reactivity, ease of handling, and low cost make it attractive for various applications. However, its toxicity and limited solubility in water are some of the limitations. Further studies on the mechanism of action, biochemical and physiological effects, and future directions of this compound are needed to fully understand its potential in scientific research.
Synthesis Methods
The synthesis of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) is a simple process that involves the reaction of benzenesulfonic acid and N,N-diethylethanamine. The reaction is carried out in an organic solvent such as ethanol or methanol, and the salt is obtained by crystallization. The purity of the salt can be improved by recrystallization.
Scientific Research Applications
Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the preparation of amides and esters. It is also used as a catalyst in various reactions, including Friedel-Crafts acylation, alkylation, and cyclization. In addition, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
N,N-diethylethanamine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H15N/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,8,9,10);4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVUZMIOJNPDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065883 | |
Record name | Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylammonium p-toluenesulphonate | |
CAS RN |
15404-00-9 | |
Record name | p-Toluenesulfonic acid triethylamine salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15404-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015404009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylammonium p-toluenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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